Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)-
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Overview
Description
Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- is a chemical compound with the molecular formula C₇H₁₂N₂O₄. It is known for its applications in peptide synthesis and as a protecting group in organic chemistry. This compound is particularly useful in the synthesis of peptides that contain disulfide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- typically involves the reaction of acetamidomethyl chloride with glycine ethyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in peptide synthesis.
Reduction: It can be reduced to yield free thiols, which are important intermediates in organic synthesis.
Substitution: The acetamidomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used to substitute the acetamidomethyl group, depending on the desired product.
Major Products Formed
Disulfides: Formed through oxidation reactions.
Free Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for cysteine residues in peptide synthesis.
Bioconjugation: The compound is used in the preparation of bioconjugates, where it helps in linking peptides to other biomolecules.
Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- involves its role as a protecting group in peptide synthesis. The acetamidomethyl group protects the thiol group of cysteine residues, preventing unwanted side reactions during peptide assembly. Upon completion of the synthesis, the acetamidomethyl group can be selectively removed using iodine in acetic acid, allowing the formation of disulfide bonds .
Comparison with Similar Compounds
Similar Compounds
S-Acetylcysteine: Similar in its use as a protecting group for cysteine residues.
S-Benzylcysteine: Another protecting group used in peptide synthesis.
S-Tritylcysteine: Used for protecting thiol groups in peptide synthesis.
Uniqueness
Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- is unique due to its mild deprotection conditions and its ability to form stable disulfide bonds. This makes it particularly valuable in the synthesis of complex peptides and proteins .
Properties
CAS No. |
194223-87-5 |
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Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
[2-(acetamidomethylamino)-2-oxoethyl] acetate |
InChI |
InChI=1S/C7H12N2O4/c1-5(10)8-4-9-7(12)3-13-6(2)11/h3-4H2,1-2H3,(H,8,10)(H,9,12) |
InChI Key |
OREGTBAGCFFCRF-UHFFFAOYSA-N |
SMILES |
CC(=O)NCNC(=O)COC(=O)C |
Canonical SMILES |
CC(=O)NCNC(=O)COC(=O)C |
Synonyms |
Acetamide, N-[(acetylamino)methyl]-2-(acetyloxy)- |
Origin of Product |
United States |
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